BenchChemオンラインストアへようこそ!

6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Lipophilicity Physicochemical property Drug-likeness

6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic small-molecule pyridazin-3(2H)-one derivative (C17H12ClFN2O, MW 314.74 g/mol) bearing a 4-chlorophenyl substituent at the 6-position and a 3-fluorobenzyl moiety at the N-2 position of the pyridazinone core. The compound exhibits a predicted ACD/LogP of 3.17 , zero hydrogen bond donors, and three hydrogen bond acceptors, placing it within favorable oral drug-like chemical space (zero Rule-of-5 violations).

Molecular Formula C17H12ClFN2O
Molecular Weight 314.74
CAS No. 941882-80-0
Cat. No. B2626899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one
CAS941882-80-0
Molecular FormulaC17H12ClFN2O
Molecular Weight314.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H12ClFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
InChIKeyJMWVCPNETAPFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 941882-80-0): Physicochemical and Structural Baseline for Procurement Decisions


6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a synthetic small-molecule pyridazin-3(2H)-one derivative (C17H12ClFN2O, MW 314.74 g/mol) bearing a 4-chlorophenyl substituent at the 6-position and a 3-fluorobenzyl moiety at the N-2 position of the pyridazinone core. The compound exhibits a predicted ACD/LogP of 3.17 , zero hydrogen bond donors, and three hydrogen bond acceptors, placing it within favorable oral drug-like chemical space (zero Rule-of-5 violations) . This specific halogen substitution pattern distinguishes it from closely related regioisomers and analogs that differ in the position or identity of the halogen substituents on the benzyl and phenyl rings.

Why 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one Cannot Be Interchanged with Generic Pyridazinone Analogs


Substitution at the N-2 benzyl position and the 6-phenyl position of the pyridazin-3(2H)-one scaffold profoundly influences both physicochemical properties and target-binding interactions. In the benzyl pyridazinone series evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), minor alterations in halogen positioning on the benzyl ring led to significant differences in antiviral potency and resistance profiles [1]. The 3-fluorobenzyl substituent in the title compound is expected to modulate electronic distribution, lipophilicity, and binding pocket complementarity differently than the 2-fluoro or 4-fluoro regioisomers, making simple generic substitution highly unreliable for biological assays or SAR campaigns.

Head-to-Head Comparative Evidence: 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation vs. 2-Fluorobenzyl Regioisomer

The predicted ACD/LogP for 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is 3.17 , whereas the 2-fluorobenzyl regioisomer (CAS 941929-95-9) is predicted to have a slightly different LogP due to altered dipole moment and intramolecular interactions associated with ortho-fluorine substitution . This difference, though modest, can translate into measurable changes in membrane permeability and non-specific protein binding when compounds are tested in cellular assays.

Lipophilicity Physicochemical property Drug-likeness Pyridazinone

Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. 6-(4-Chlorophenyl)-2-benzylpyridazin-3(2H)-one

The title compound contains three hydrogen bond acceptors (two from the pyridazinone carbonyl and one from the fluorobenzyl fluorine) and a predicted polar surface area of 33 Ų . In contrast, the non-fluorinated benzyl analog 6-(4-chlorophenyl)-2-benzylpyridazin-3(2H)-one lacks the fluorine H-bond acceptor, reducing its total acceptor count to two and potentially altering its ability to engage in specific polar interactions within target binding sites.

Hydrogen bonding TPSA Drug-likeness Pyridazinone

Predicted Boiling Point and Thermal Stability vs. 2-Fluorobenzyl Regioisomer

The predicted boiling point for 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is 444.1 ± 55.0 °C at 760 mmHg . The 2-fluorobenzyl regioisomer (CAS 941929-95-9) is predicted to have a boiling point of 446.4 ± 55.0 °C at 760 mmHg . The ~2.3 °C difference, while small, is consistent with altered intermolecular interactions due to fluorine position and may influence distillation-based purification strategies.

Thermal stability Boiling point Physicochemical property Pyridazinone

Biological Activity Context: HIV-1 NNRTI Class-Level SAR and the Role of Benzyl Substitution

In the benzyl pyridazinone series reported by Sweeney et al. (2008) [1], compounds with halogen-substituted benzyl groups at N-2 demonstrated potent inhibition of HIV-1 reverse transcriptase, with some analogs achieving good oral bioavailability in preclinical species. Although the specific IC50 of the title compound has not been publicly disclosed, the class-level SAR demonstrates that the position of halogen substituents on the benzyl ring directly affects antiviral potency and resistance profiles [1]. The 3-fluorobenzyl substitution pattern occupies a distinct region of chemical space that cannot be mimicked by the 2-fluoro, 4-fluoro, or unsubstituted benzyl analogs.

HIV-1 NNRTI Antiviral Structure-activity relationship Pyridazinone

Predicted ADME Properties: LogD, BCF, and KOC vs. Industry-Standard Drug-Likeness Benchmarks

The title compound has a predicted ACD/LogD (pH 7.4) of 3.61, a bioconcentration factor (BCF) of 327.49, and a soil organic carbon-water partition coefficient (KOC) of 2197.78 . These values fall within the intermediate range for oral drug candidates and suggest moderate tissue distribution potential. The 2-fluorobenzyl regioisomer is predicted to have similar but not identical ADME parameters due to differential solvation and metabolic liabilities associated with ortho-fluorine .

ADME LogD Bioconcentration Drug-likeness Pyridazinone

Recommended Procurement-Driven Application Scenarios for 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one


Regioisomer-Specific Chemical Probe for HIV-1 Reverse Transcriptase Binding Pocket Characterization

Based on class-level SAR from the benzyl pyridazinone HIV-1 NNRTI series [1], the 3-fluorobenzyl substitution pattern of the title compound is anticipated to occupy a distinct sub-pocket of the HIV-1 RT non-nucleoside binding site. Procurement of this specific regioisomer is warranted for X-ray crystallography or surface plasmon resonance (SPR) studies aimed at mapping fluorophilic interactions within the NNRTI binding pocket, where the 2-fluoro or 4-fluoro analogs may exhibit different binding modes or affinities [1].

Selectivity Profiling in Kinase or GPCR Panel Screens Requiring a Defined Pyridazinone Chemotype

The pyridazin-3(2H)-one core is a recognized privileged scaffold in kinase and GPCR drug discovery. The 3-fluorobenzyl substituent of the title compound provides a specific three-dimensional electrostatic profile (predicted TPSA 33 Ų, LogP 3.17 ) that distinguishes it from other benzyl-substituted analogs. This compound is suitable as a reference standard in broad-panel selectivity screens where the goal is to attribute biological activity to a precisely defined chemotype rather than a mixture of regioisomers.

ADME Assay Calibration Using a Well-Characterized Neutral Pyridazinone with Intermediate Lipophilicity

With a predicted LogD₇.₄ of 3.61 and no ionizable groups at physiological pH , this compound serves as an ideal neutral marker for calibrating PAMPA, Caco-2 permeability, or microsomal stability assays. Its intermediate lipophilicity places it near the center of the drug-like chemical space, making it a useful reference point for comparing more polar or more lipophilic pyridazinone derivatives. The predicted BCF of 327.49 further supports its use in environmental fate or ecotoxicology studies where bioconcentration potential must be assessed .

Synthetic Intermediate for Diversification via Cross-Coupling at the 4-Chlorophenyl Position

The 4-chlorophenyl group at the 6-position of the pyridazinone core constitutes a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-fluorobenzyl N-2 substituent remains chemically orthogonal and stable under these conditions . This regiospecific arrangement enables parallel library synthesis aimed at exploring SAR at the 6-position without perturbing the N-2 pharmacophore, a strategy not feasible with regioisomeric analogs where the chloro and fluoro substituents are positioned differently.

Quote Request

Request a Quote for 6-(4-chlorophenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.